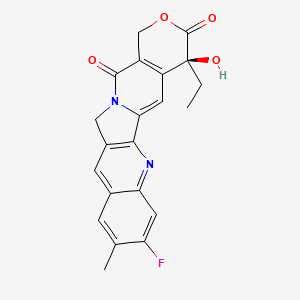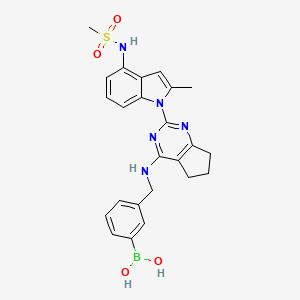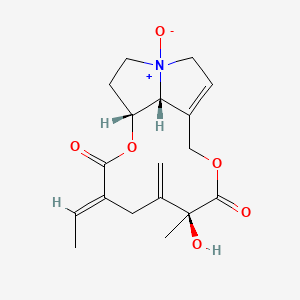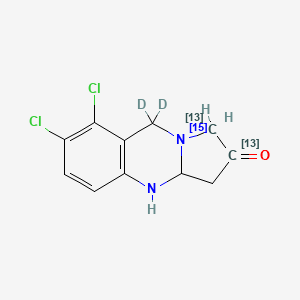
Anagrelide-13C2,15N,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anagrelide-13C2,15N,d2 is a stable isotope-labeled compound of Anagrelide. Anagrelide is an imidazoquinazoline derivative known for its potent inhibition of phosphodiesterase type III (PDE3) and its role as a platelet aggregation inhibitor . The labeled version, this compound, incorporates isotopes of carbon (13C), nitrogen (15N), and deuterium (d2), making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anagrelide-13C2,15N,d2 involves the incorporation of stable isotopes into the Anagrelide molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly integrated . The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the formation of the imidazoquinazoline core and subsequent labeling with 13C, 15N, and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. It involves the use of specialized equipment and conditions to maintain the purity and isotopic enrichment of the final product. The process must adhere to stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Anagrelide-13C2,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Anagrelide-13C2,15N,d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Anagrelide.
Biology: Employed in cellular studies to understand the effects of Anagrelide on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions involving platelet aggregation and thrombocythemia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Mecanismo De Acción
Anagrelide-13C2,15N,d2 exerts its effects primarily through the inhibition of phosphodiesterase type III (PDE3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. The compound also affects the maturation of megakaryocytes, the precursor cells to platelets, thereby reducing platelet production .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxyurea: Another compound used to reduce platelet counts but with a different mechanism of action.
Busulfan: A chemotherapeutic agent that also reduces platelet counts but is less specific than Anagrelide.
Imatinib: Used in the treatment of certain cancers and has some overlapping effects on platelet production
Uniqueness
Anagrelide-13C2,15N,d2 is unique due to its specific inhibition of PDE3 and its labeled isotopes, which make it particularly valuable for research applications. Its ability to selectively reduce platelet counts while minimizing other side effects sets it apart from other compounds .
Propiedades
Fórmula molecular |
C11H10Cl2N2O |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
7,8-dichloro-9,9-dideuterio-1,3,3a,4-tetrahydro(4,5-13C2,115N)pyrrolo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9-7(11(8)13)5-15-4-6(16)3-10(15)14-9/h1-2,10,14H,3-5H2/i4+1,5D2,6+1,15+1 |
Clave InChI |
BXEMSIZGLWTHOZ-NIPIIQTISA-N |
SMILES isomérico |
[2H]C1(C2=C(C=CC(=C2Cl)Cl)NC3[15N]1[13CH2][13C](=O)C3)[2H] |
SMILES canónico |
C1C2NC3=C(CN2CC1=O)C(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


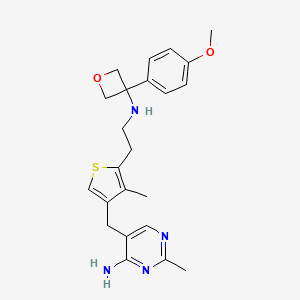
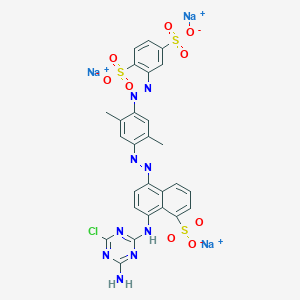
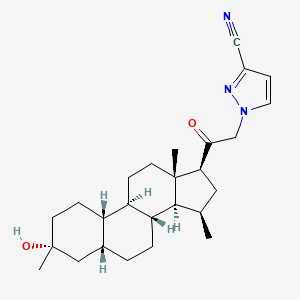
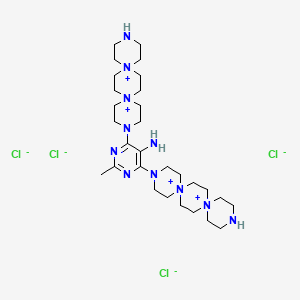
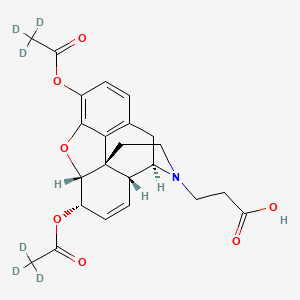
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
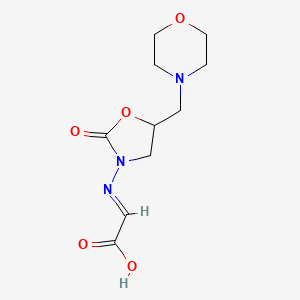
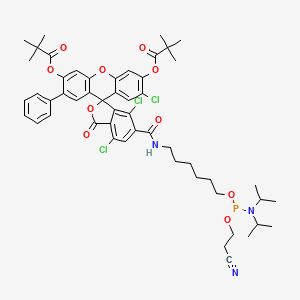
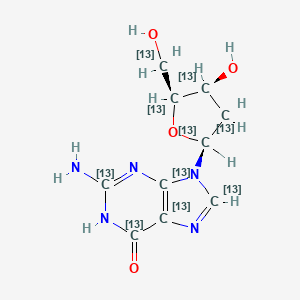
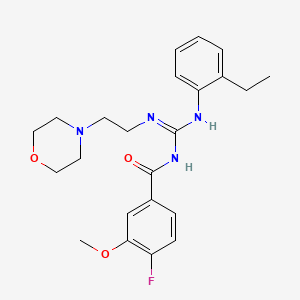
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
